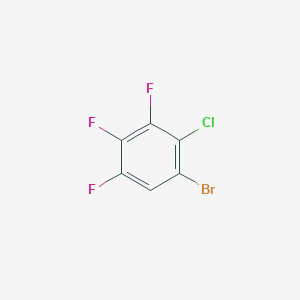

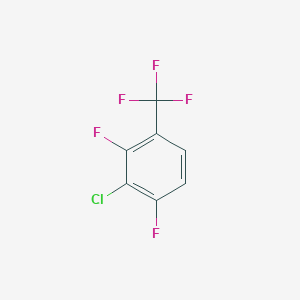

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is a compound that belongs to a class of organic chemicals characterized by the presence of multiple fluorine atoms and a chloro group attached to a benzene ring. This structure imparts unique chemical and physical properties to the compound.

Synthesis Analysis

The synthesis of related trifluoromethyl-substituted benzenes involves electrochemical fluorination, which yields perfluorocyclohexane derivatives. This method has been effectively used for chlorobenzenes containing a trifluoromethyl group, resulting in chlorine-containing derivatives (Yonekura et al., 1976).

Applications De Recherche Scientifique

Heterocyclic Chemistry

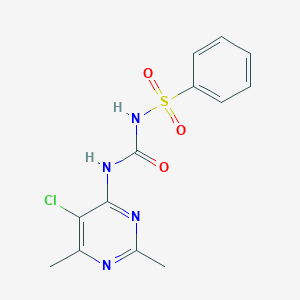

Research in heterocyclic chemistry, such as the study on triazine scaffolds, underscores the significance of benzene derivatives in developing compounds with a wide range of biological activities. Triazine, a derivative of benzene where nitrogen atoms replace some of the carbon-hydrogen units, shows promise in medicinal chemistry due to its antibacterial, antifungal, anti-cancer, and other pharmacological activities (Verma, Sinha, & Bansal, 2019).

Supramolecular Chemistry

In supramolecular chemistry, benzene derivatives like benzene-1,3,5-tricarboxamides (BTAs) are highlighted for their self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding. These structures have applications ranging from nanotechnology and polymer processing to biomedical applications, showcasing the adaptability of benzene derivatives in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Pharmaceutical Analysis

The degradation processes of pharmaceutical compounds, as studied through LC-MS/MS, demonstrate the importance of understanding the stability and degradation pathways of benzene derivatives in medical applications. For instance, nitisinone's (a benzene derivative) degradation products were identified, offering insights into its stability and potential impacts on its efficacy as a medication (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Environmental Safety

The review on the fate processes of chlorobenzenes in soil and potential remediation strategies underscores the environmental impact of benzene derivatives. It discusses the degradation pathways under anaerobic conditions and explores remediation techniques, such as dechlorination and biodegradation, for soils contaminated with chlorobenzenes, highlighting the environmental risks posed by these compounds and the importance of reducing their presence in the environment (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have good bioavailability in the context of chemical reactions .

Result of Action

The action of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene results in the formation of new carbon–carbon bonds . This leads to the synthesis of various organic compounds, contributing to the diversity and complexity of organic synthesis .

Action Environment

The action, efficacy, and stability of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene can be influenced by various environmental factors. For instance, the compound should be stored in a dry, well-ventilated place away from light . Additionally, the compound’s reactivity may be affected by the presence of other chemicals, such as aluminum chloride in the case of its preparation .

Propriétés

IUPAC Name |

2-chloro-1,3-difluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFUOBOYBXLKCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559772 |

Source

|

| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120770-03-8 |

Source

|

| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.